molecular formula C18H19NO B093077 3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one CAS No. 19132-98-0

3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B093077
CAS No.: 19132-98-0
M. Wt: 265.3 g/mol
InChI Key: WDFJWHWYPOZAQG-MDWZMJQESA-N
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Description

3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(dimethylamino)benzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide in an alcoholic medium like methanol . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the product is complete. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions include epoxides, alcohols, and various substituted chalcone derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

CAS No.

19132-98-0

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

(E)-3-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H19NO/c1-14-4-9-16(10-5-14)18(20)13-8-15-6-11-17(12-7-15)19(2)3/h4-13H,1-3H3/b13-8+

InChI Key

WDFJWHWYPOZAQG-MDWZMJQESA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)N(C)C

SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States
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Q & A

Q1: What is the spatial configuration of (E)-3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one as determined by the study?

A1: The research paper confirms that the molecule adopts an E configuration, indicating a trans arrangement around the double bond. This is evidenced by the C—C=C—C torsion angle of 173.8 (3)°, which is close to 180° [].

Q2: Does the study mention any intermolecular interactions observed in the crystal structure of (E)-3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one?

A2: Yes, the study found weak intermolecular C—H⋯π interactions present within the crystal structure []. These interactions likely contribute to the overall packing and stability of the molecules in the solid state.

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